molecular formula C21H20ClN5O2S B2548954 2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine CAS No. 477869-40-2

2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine

Cat. No.: B2548954
CAS No.: 477869-40-2
M. Wt: 441.93
InChI Key: PYDZMESAHTXVHJ-UHFFFAOYSA-N
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Description

2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine is a useful research compound. Its molecular formula is C21H20ClN5O2S and its molecular weight is 441.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Applications One significant application of the chemical structure related to 2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine is in the field of polymer science. For instance, the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers showcases the utility of similar compounds. These copolymers, synthesized through a process involving the formation of nitro groups containing aromatic poly(imide amide), demonstrate high glass-transition temperatures (270–322°C) and are amorphous. They are soluble in a range of solvents, including sulfuric acid, poly(phosphoric acid), sulfolane, and N-methyl-2-pyrrolidone with lithium chloride, indicating potential applications in advanced materials due to their thermal stability and solubility properties (Wang & Wu, 2003).

Antitumor and Antibacterial Agents Another application is in the development of nonclassical antifolate inhibitors of thymidylate synthase, which have potential as antitumor and/or antibacterial agents. Compounds synthesized in this domain feature substituted phenylsulfanyl groups on the pyrrolo[2,3-d]pyrimidine framework, indicating a broader utility in medicinal chemistry for similar chemical structures. These compounds have shown efficacy against various enzymes and cell lines, highlighting their potential in pharmaceutical development for cancer and bacterial infections (Gangjee et al., 1996).

Optical Materials Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including those related to the this compound structure, are noteworthy for their high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities and transparency, suggesting applications in optical materials where such properties are crucial (Tapaswi et al., 2015).

Pharmacological Research In pharmacological research, similar chemical structures are investigated for their potential as protein kinase inhibitors. A study employing a hybrid flow and microwave approach for the synthesis of CTx-0152960 and its analogues demonstrates the interest in such compounds for their binding affinities at the human melanocortin-4 receptor. This suggests a potential utility in designing new pharmacological agents targeting various receptors (Russell et al., 2015).

Properties

IUPAC Name

2-[4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c22-17-3-5-18(6-4-17)30-20-7-2-16(14-19(20)27(28)29)15-25-10-12-26(13-11-25)21-23-8-1-9-24-21/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDZMESAHTXVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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